

Cefaclor-d5 degradation pathways and identification of degradants.

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Compound of Interest

| | |
|----------------|-------------|
| Compound Name: | Cefaclor-d5 |
| Cat. No.: | B563860 |

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Cefaclor-d5 Degradation: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of **Cefaclor-d5**. The information provided is based on studies of Cefaclor, as the degradation pathways of **Cefaclor-d5** are expected to be analogous due to the deuterium labeling on the phenyl ring, which is not directly involved in the primary degradation reactions of the cephalosporin core.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for **Cefaclor-d5**?

A1: **Cefaclor-d5** is expected to degrade through several primary pathways, similar to Cefaclor. These include:

- Hydrolysis: This is a major degradation route and can occur under acidic, neutral, and alkaline conditions, primarily targeting the β -lactam ring.[1][2][3]
- Intramolecular Aminolysis: The amino group in the C-7 side chain can attack the β -lactam ring, leading to the formation of piperazine-2,5-dione derivatives.[2][4]
- Isomerization: Isomerization of the double bond within the dihydrothiazine ring can occur.[4]

- Oxidation: The sulfur atom in the dihydrothiazine ring is susceptible to oxidation.[3][4]
- Ring Contraction: The six-membered cephem nucleus can contract to form five-membered thiazole derivatives.[1][4]

Q2: What are the common degradants of **Cefaclor-d5** I should be looking for?

A2: Based on Cefaclor studies, you should anticipate several key degradants. The primary difference for **Cefaclor-d5** will be a +5 mass unit shift for any degradant containing the phenyl-d5 group. Common degradants include:

- Piperazine-2,5-diones: Formed via intramolecular aminolysis.[2][4]
- Thiazole derivatives: Resulting from the ring contraction of the cephem nucleus.[1][4]
- Pyrazine derivatives: Can form through complex rearrangements.[1]
- Δ^3 -Cefaclor: An isomer of the parent compound.
- **Cefaclor-d5**-related dimers: These can sometimes be observed as process-related impurities.

Q3: What factors can influence the stability of my **Cefaclor-d5** samples?

A3: The stability of **Cefaclor-d5** is sensitive to several environmental factors:

- pH: Degradation is pH-dependent, with increased rates in neutral and alkaline solutions.[2] Cefaclor is most stable in acidic conditions (pH 2.5-4.5).[2]
- Temperature: Higher temperatures accelerate the degradation process.[5]
- Humidity: Increased relative humidity can promote degradation, especially in the solid state. [4][5]
- Light: Photodegradation can occur, so samples should be protected from light.[3]
- Oxygen: The presence of oxygen can lead to oxidative degradation.[3]

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Action(s) |
|--|--|---|
| Unexpected peaks in my chromatogram. | On-column degradation of Cefaclor-d5. | An unusual on-column degradation of Cefaclor, identified as a C-4 oxidative decarboxylation analog, can occur at elevated column temperatures. ^{[6][7]} Try reducing the column temperature to below 30 °C. ^[6] ^[7] Ensure the mobile phase is de-gassed to minimize dissolved oxygen. ^[6] |
| Formation of new degradation products due to sample handling or storage. | Review your sample preparation and storage procedures. Ensure samples are maintained at a low temperature (e.g., 4°C) and protected from light. ^[5] Prepare solutions in an acidic buffer (pH 2.5-4.5) for enhanced stability. ^[2] | |
| Poor peak shape or resolution. | Inappropriate mobile phase pH or composition. | The pH of the mobile phase is a critical factor for the separation of amphoteric compounds like Cefaclor and its degradants. A pH of around 4.0 often provides good separation. ^[8] |
| Column degradation. | Use a guard column and ensure proper column washing and storage procedures are followed. | |
| Inconsistent quantitative results. | Sample instability during the analytical run. | Use an autosampler with temperature control to maintain sample stability. Limit the time |

samples are left at room temperature before injection.

| | | |
|---|---|---|
| Incomplete extraction of degradants from the sample matrix. | Optimize your sample extraction procedure. Sonication or vortexing may be required for complete extraction. | Employ hyphenated techniques like LC-MS/MS and high-resolution mass spectrometry (HRMS) for accurate mass measurements and fragmentation analysis. ^[6] NMR spectroscopy can provide detailed structural information for isolated degradants. ^{[2][6]} |
| Difficulty in identifying unknown degradants. | Insufficient analytical data for structural elucidation. | |

Experimental Protocols

Forced Degradation Studies Protocol

Forced degradation studies are essential for understanding the degradation pathways and for the development of stability-indicating analytical methods.^[9]

1. Acid Hydrolysis:

- Dissolve **Cefaclor-d5** in 0.1 M HCl.
- Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
- At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

2. Base Hydrolysis:

- Dissolve **Cefaclor-d5** in 0.1 M NaOH.

- Incubate the solution at room temperature, monitoring at shorter time intervals (e.g., 30, 60, 120 minutes) due to faster degradation.
- At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

3. Neutral Hydrolysis:

- Dissolve **Cefaclor-d5** in purified water.
- Incubate the solution at 60°C for a specified period (e.g., 24, 48, 72 hours).
- At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

4. Oxidative Degradation:

- Dissolve **Cefaclor-d5** in a solution of 3% hydrogen peroxide.
- Keep the solution at room temperature and monitor at various time points (e.g., 1, 2, 4, 8 hours).
- At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

5. Thermal Degradation (Solid State):

- Place solid **Cefaclor-d5** in a temperature-controlled oven at a temperature above that of accelerated stability testing (e.g., 85°C).^[4]
- Analyze samples at various time points (e.g., 1, 3, 7 days).
- For analysis, dissolve the solid sample in a suitable solvent and dilute with the mobile phase.

6. Photodegradation:

- Expose a solution of **Cefaclor-d5** (e.g., in water or mobile phase) to a photostability chamber.
- A control sample should be wrapped in aluminum foil to protect it from light.

- Analyze both the exposed and control samples at appropriate time intervals.

Stability-Indicating HPLC Method

This method is a general guideline and may require optimization for your specific instrumentation and degradant profile.

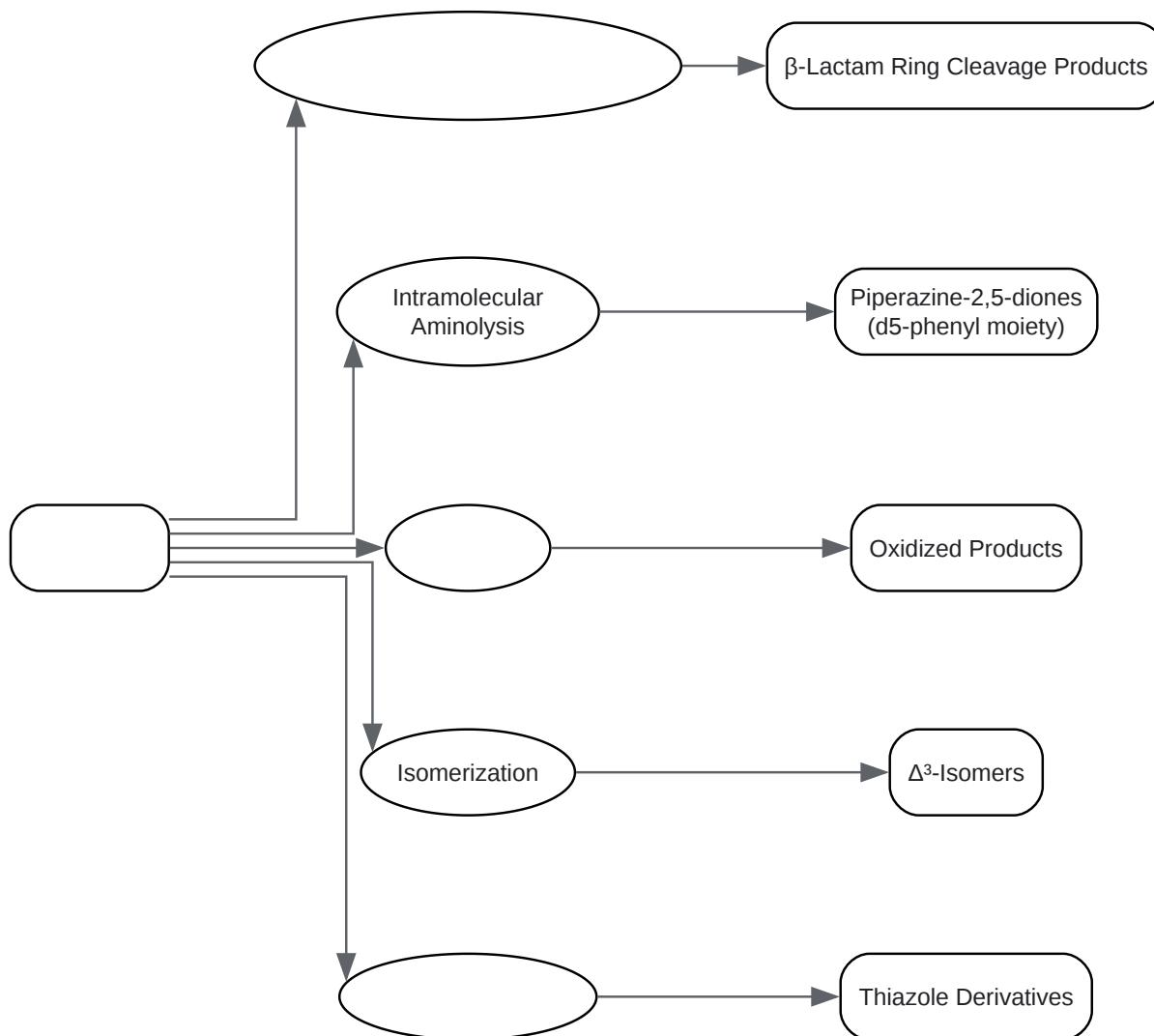
| Parameter | Condition |
|--------------------|---|
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | A gradient of 50 mM phosphate buffer (pH 4.0) and acetonitrile. [8] |
| Gradient | Start with a low percentage of acetonitrile (e.g., 2-5%) and gradually increase to elute more hydrophobic degradants. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 265 nm |
| Column Temperature | Ambient or controlled at 25°C to avoid on-column degradation. [6] [7] |
| Injection Volume | 20 µL |

Data Presentation

Table 1: Summary of Cefaclor Degradation Products Identified under Various Stress Conditions.

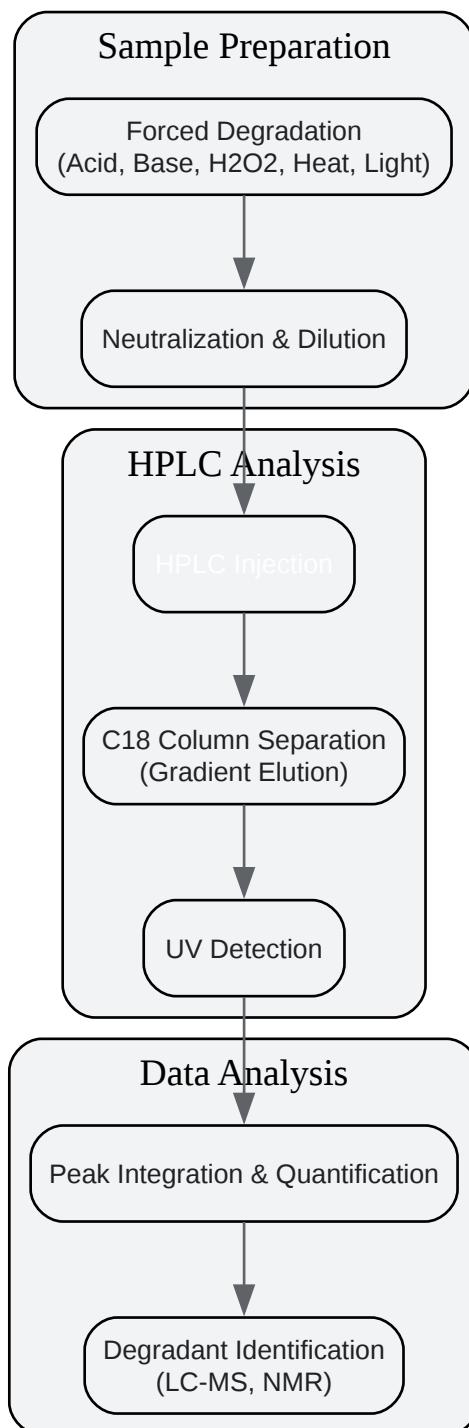
| Stress Condition | Major Degradation Products | Analytical Technique(s) Used for Identification |
|--------------------------------|--|---|
| Acidic Hydrolysis | Thiazole derivatives, Pyrazine derivatives, Hydrolysis products[1] | HPLC, LC-MS, NMR[1] |
| Neutral/Alkaline Hydrolysis | Piperazine-2,5-diones[2] | HPLC, NMR[2] |
| Oxidative Degradation | Oxidized products at the dihydrothiazine ring[4] | HPLC, LC-MS |
| Solid-State (Thermal/Humidity) | Isomers (Δ^3 -Cefaclor), Decarboxylation products, Ring contraction products, Oxidative products, Piperazine-2,5-diones[4] | rp-HPLC, Spectroscopic methods[4] |

Visualizations



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Caption: Major degradation pathways of **Cefaclor-d5**.



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Caption: Experimental workflow for **Cefaclor-d5** degradation studies.

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